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Compound of Interest

Compound Name: Lsd1-IN-22

Cat. No.: B12397650 Get Quote

ORY-1001 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an

enzyme that plays a crucial role in epigenetic regulation and is implicated in various cancers.

Data Presentation
Table 1: Comparative Summary of In Vitro and In Vivo Effects of ORY-1001
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Parameter In Vitro Findings In Vivo Findings

Cell Lines Tested

Various hematological and

solid tumor cell lines (e.g.,

AML, SCLC, neuroblastoma,

prostate cancer)

Xenograft and patient-derived

xenograft (PDX) models of

AML, SCLC, and prostate

cancer

IC50 / EC50
Low nanomolar range for AML

and SCLC cell lines

Not directly measured, but

effective doses lead to tumor

growth inhibition

Mechanism of Action

Inhibition of LSD1

demethylase activity, leading to

increased H3K4me2 levels.

Induction of cellular

differentiation and apoptosis.

Similar to in vitro; increased

H3K4me2 in tumor tissues,

differentiation of cancer stem-

like cells.

Effect on Cell Growth

Potent anti-proliferative effects,

particularly in AML and SCLC

cell lines.

Significant tumor growth

inhibition and regression in

various cancer models.[1]

Effect on Gene Expression

Upregulation of differentiation-

associated genes and

downregulation of oncogenic

programs.

Modulation of gene expression

profiles in tumor tissues

consistent with LSD1

inhibition.

Synergistic Effects

Synergizes with other anti-

cancer agents like BET

inhibitors in prostate cancer

cells.[1]

Combination with BET

inhibitors shows enhanced

anti-tumor efficacy in prostate

cancer xenografts.[1]

Toxicity
Minimal off-target effects

observed in cell-based assays.

Generally well-tolerated at

therapeutic doses, with

manageable side effects such

as thrombocytopenia.
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Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000

cells per well and allowed to adhere overnight.

Compound Treatment: Cells are treated with a serial dilution of ORY-1001 (or vehicle control)

for 72 hours.

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each

well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader.

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the

percentage of cell viability against the log concentration of the compound.

2. In Vivo Xenograft Tumor Model

Cell Implantation: 5-10 million cancer cells (e.g., 22RV1 for prostate cancer) are

subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[1]

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Treatment Administration: Mice are randomized into treatment and control groups. ORY-1001

is administered orally at a specified dose and schedule (e.g., daily). The control group

receives a vehicle.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using

calipers (Volume = 0.5 x length x width²).

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size or at a specified time point. Tumor tissues can be collected for further analysis (e.g.,

Western blot, RNA sequencing).[1]
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Caption: Signaling pathway of LSD1 inhibition by ORY-1001.
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Caption: Experimental workflow for comparing in vitro and in vivo effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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